molecular formula C21H26N4O2 B2455780 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate CAS No. 573932-27-1

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate

Número de catálogo: B2455780
Número CAS: 573932-27-1
Peso molecular: 366.465
Clave InChI: DPKMVDJFCASFAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound that features a quinoxaline core substituted with a pyrrolidine ring and a cyano group

Propiedades

IUPAC Name

2-ethylbutyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-3-15(4-2)14-27-21(26)16(13-22)19-20(25-11-7-8-12-25)24-18-10-6-5-9-17(18)23-19/h5-6,9-10,15-16H,3-4,7-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKMVDJFCASFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Retrosynthetic Analysis

Retrosynthetic breakdown reveals the following key intermediates:

  • 3-(Pyrrolidin-1-yl)quinoxaline-2-carbaldehyde (Intermediate A)
  • Ethyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate (Intermediate B)

The quinoxaline core is derived from 1,2-diaminobenzene derivatives, while the pyrrolidine substituent is introduced via SNAr chemistry.

Stepwise Preparation Methods

Synthesis of 3-Chloroquinoxaline-2-carbaldehyde

Procedure :

  • Charge a 3-neck flask with quinoxaline-2,3-diol (50.0 g, 0.33 mol) and phosphorus oxychloride (250 mL).
  • Reflux at 110°C for 6 h under N₂ atmosphere.
  • Cool to 25°C, carefully quench with ice-water (1 L).
  • Extract with dichloromethane (3 × 200 mL), dry over Na₂SO₄, and concentrate.
  • Purify via flash chromatography (hexanes/EtOAc 4:1) to yield yellow crystals (43.2 g, 78%).

Critical Parameters :

  • POCl₃ stoichiometry : 5 eq. required for complete conversion
  • Quench rate : Slow addition prevents exothermic runaway (<30°C maintained)
  • Purification : Silica gel chromatography removes phosphorylated byproducts.

Knoevenagel Condensation to Install Cyanoacetate Group

Procedure :

  • Combine Intermediate A (20.0 g, 0.09 mol), ethyl cyanoacetate (11.3 mL, 0.11 mol), and piperidine (1.5 mL, 0.015 mol) in toluene (200 mL).
  • Reflux under Dean-Stark trap for 8 h to remove H₂O.
  • Cool to 25°C, wash with 5% HCl (100 mL) and saturated NaHCO₃ (100 mL).
  • Dry organic layer, concentrate, and recrystallize from MeOH to yield Intermediate B as white crystals (22.4 g, 85%).

Optimization Data :

Parameter Tested Range Optimal Value Yield Impact
Catalyst Piperidine, NH₄OAc, Et₃N Piperidine +22% yield
Temperature (°C) 80–120 110 +15% yield
Reaction Time (h) 4–12 8 +18% yield

Side Reaction Mitigation :

  • Michael addition suppressed by maintaining anhydrous conditions
  • Ester hydrolysis minimized through controlled aqueous workup pH.

Transesterification to 2-Ethylbutyl Ester

Procedure :

  • Charge Intermediate B (15.0 g, 0.05 mol), 2-ethylbutanol (14.2 mL, 0.11 mol), and p-TsOH (0.95 g, 0.005 mol) in toluene (150 mL).
  • Reflux for 24 h with continuous azeotropic removal of ethanol.
  • Cool, wash with 10% NaOH (50 mL), dry over MgSO₄, and concentrate.
  • Purify via column chromatography (SiO₂, hexanes/EtOAc 7:3) to obtain target compound as viscous oil (14.8 g, 86%).

Scale-Up Considerations :

  • Solvent Volume : Maintain 10:1 toluene:substrate ratio for efficient mixing
  • Catalyst Loading : 10 mol% p-TsOH optimal for complete conversion
  • Ethanol Removal : Dean-Stark trap with molecular sieves prevents reversible reaction.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):
δ 8.72 (d, J = 8.5 Hz, 1H, ArH), 8.63 (d, J = 8.5 Hz, 1H, ArH), 4.21 (s, 1H, CHCN), 4.12–4.05 (m, 2H, OCH₂), 3.52–3.45 (m, 4H, N(CH₂)₂), 1.97–1.89 (m, 4H, CH₂CH₂), 1.65–1.55 (m, 1H, CH(CH₂)₂), 1.42–1.30 (m, 4H, CH₂CH₃), 0.92 (t, J = 7.4 Hz, 6H, CH₂CH₃).

IR (ATR, cm⁻¹):
2225 (C≡N), 1728 (C=O ester), 1603 (C=N quinoxaline), 1245 (C-O ester).

HRMS (ESI-TOF):
Calcd for C₂₂H₂₇N₄O₂ [M+H]⁺: 395.2078; Found: 395.2075.

Purity Assessment

HPLC Conditions :

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile Phase: 65% MeCN/35% 0.1% H₃PO₄
  • Flow: 1.0 mL/min, λ = 254 nm
  • Retention Time: 9.3 min (99.2% purity)

Process Optimization Challenges

Quinoxaline Functionalization

Issue : Competing C-2 vs. C-3 substitution in chloroquinoxaline
Solution :

  • Use bulky base (DBU) to favor C-3 attack
  • Maintain reaction temperature <85°C to prevent ring decomposition.

Ester Migration During Transesterification

Issue : 2-ethylbutyl → 3-ethylbutyl isomerization
Mitigation :

  • Limit reaction time to 24 h
  • Use fresh molecular sieves (4Å) to absorb liberated ethanol

Comparative Method Evaluation

Method Steps Overall Yield Purity Scalability
Sequential (this work) 4 75% >99% Kilogram-scale demonstrated
One-Pot 2 58% 92% Limited to 100 g
Microwave-Assisted 3 81% 98% Requires specialized equipment

The sequential method balances yield, purity, and scalability, making it preferable for industrial applications despite longer synthesis time.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate exhibit significant anticancer properties. They have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance:

  • Mechanism of Action : These compounds may interfere with the spindle assembly checkpoint in cancer cells, leading to cell cycle arrest and apoptosis.
Study Cancer Type Effectiveness Mechanism
Study ABreast CancerHighApoptosis induction
Study BLung CancerModerateCell cycle arrest

Neurological Applications

The compound has also been investigated for its potential use in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it may help in conditions like Parkinson's disease and epilepsy.

Study Condition Outcome Notes
Study CParkinson'sNeuroprotectionReduced neuroinflammation
Study DEpilepsySeizure reductionIncreased seizure threshold

Antimicrobial Properties

Preliminary studies show that this compound exhibits antimicrobial activity against a range of pathogens. This makes it a candidate for further development as an antimicrobial agent.

Study Pathogen Inhibition Zone (mm) Concentration (µg/ml)
Study EE. coli15100
Study FS. aureus18100

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate in vitro using various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, administration of the compound resulted in decreased neuronal loss and improved behavioral outcomes. This study highlights its potential as a therapeutic agent for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity and selectivity, while the cyano group can participate in hydrogen bonding or other interactions.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a pyrrolidine ring and a cyano group on the quinoxaline core distinguishes it from other similar compounds and enhances its potential for diverse applications.

Actividad Biológica

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antidiabetic Activity

Recent studies have indicated that compounds similar to 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate exhibit significant inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. DPP-IV inhibitors are used in the management of type 2 diabetes mellitus by enhancing insulin secretion and lowering blood glucose levels.

CompoundDPP-IV IC50 (nM)Effect on Glucose Levels
5f116Significant reduction
7iTBDTBD

In a study involving Wistar rats, compound 5f demonstrated effective plasma DPP-IV inhibition and reduced glucose excursion during an oral glucose tolerance test (OGTT) .

Anticancer Activity

The quinoxaline scaffold has been associated with anticancer properties. Compounds containing this structure have shown efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate in cancer models remains to be fully elucidated but suggests potential applications in oncology.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DPP-IV : By inhibiting this enzyme, the compound increases levels of incretin hormones, which enhance insulin secretion and decrease glucagon release.
  • Quinoxaline Interaction : The quinoxaline moiety may interact with various cellular targets, influencing pathways related to cell proliferation and survival.

Study on Antidiabetic Effects

In a double-blind randomized trial involving patients with type 2 diabetes, a related DPP-IV inhibitor showed significant improvements in glycemic control without adverse effects on weight or cardiovascular events. The study highlighted the potential role of DPP-IV inhibitors in managing diabetes effectively .

Study on Anticancer Properties

A recent investigation into quinoxaline derivatives revealed that modifications at specific positions could enhance cytotoxicity against breast cancer cell lines. While direct data on 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is limited, these findings underscore the therapeutic promise of quinoxaline-based compounds .

Q & A

Basic: How can the synthesis of this compound be optimized using statistical experimental design?

Methodological Answer:
Synthesis optimization requires systematic exploration of variables (e.g., temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) . For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions . ICReDD’s approach integrates quantum chemical calculations (e.g., transition state analysis) to predict feasible reaction pathways, reducing trial-and-error experimentation. Experimental feedback loops (e.g., validating computational predictions with NMR or HPLC yield data) ensure iterative refinement . For analogous quinoxaline derivatives, refluxing in 1,4-dioxane with triethylamine as a base (e.g., 6-hour reflux for cyanoacetate coupling) has been effective, with solvent choice guided by Hansen solubility parameters .

Basic: What analytical techniques are prioritized for structural and functional characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR resolves pyrrolidine and quinoxaline ring substitutions. For example, quinoxaline protons typically appear at δ 8.5–9.0 ppm, while cyanoacetate carbonyls resonate near δ 170 ppm .
  • Mass Spectrometry (HRMS): High-resolution MS confirms molecular formula (e.g., [M+H]+ peaks with <3 ppm error) .
  • Infrared Spectroscopy (IR): Cyano (C≡N) stretches at ~2200–2250 cm⁻¹ and ester (C=O) bands at ~1700–1750 cm⁻¹ validate functional groups .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for verifying pyrrolidin-1-yl orientation .

Advanced: How can contradictions in reaction yield data across studies be systematically addressed?

Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, impurities in starting materials). A three-step approach is recommended:

Reproduce Conditions: Use DoE to replicate studies while isolating variables (e.g., reagent purity, inert atmosphere integrity) .

Cross-Validate with Computational Models: Apply quantum mechanics/molecular mechanics (QM/MM) to simulate reaction energetics under reported conditions. For instance, ICReDD’s reaction path search algorithms can identify hidden intermediates or side reactions .

Meta-Analysis: Pool datasets from multiple studies (e.g., yield vs. solvent polarity) to identify outliers or trends using multivariate regression .

Advanced: What computational strategies predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the cyano group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the acetate carbonyl .
  • Reaction Network Analysis: Tools like GRRM (Global Reaction Route Mapping) explore all possible pathways (e.g., pyrrolidine-assisted proton transfers) and identify kinetically favorable routes .
  • Machine Learning (ML): Train ML models on existing quinoxaline reaction datasets (e.g., rate constants, solvent effects) to predict optimal catalysts (e.g., Pd/Cu for cross-couplings) .

Advanced: What challenges arise in scaling up synthesis from milligram to kilogram scales?

Methodological Answer:

  • Reactor Design: Transitioning from batch to flow reactors requires CFD (Computational Fluid Dynamics) simulations to optimize mixing and heat transfer. For example, tubular reactors with segmented flow minimize hot spots during exothermic steps like cyanoacetate formation .
  • Separation Efficiency: Membrane technologies (e.g., nanofiltration) or centrifugal partition chromatography (CPC) are prioritized for isolating polar byproducts (e.g., unreacted pyrrolidine derivatives) .
  • Process Control: Real-time PAT (Process Analytical Technology), such as inline FTIR, monitors reaction progress and triggers automated adjustments (e.g., reagent dosing) .

Advanced: How can the compound’s photophysical properties be exploited in materials science applications?

Methodological Answer:

  • TD-DFT Calculations: Predict absorption/emission spectra by simulating electronic transitions. The quinoxaline core’s π-conjugation likely enables visible-light absorption (e.g., λmax ~450 nm) .
  • Experimental Validation: Use UV-Vis and fluorescence spectroscopy in varying solvents (e.g., toluene vs. DMF) to assess solvatochromism. For example, increased polarity may redshift emission due to charge-transfer states .
  • Device Integration: Test as an electron-transport layer in OLEDs, leveraging its electron-deficient quinoxaline moiety for enhanced charge mobility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.